molecular formula C25H30N2O3S B11933582 N-(4-(Diethylamino)benzyl)-4-methoxy-N-(p-tolyl)benzenesulfonamide

N-(4-(Diethylamino)benzyl)-4-methoxy-N-(p-tolyl)benzenesulfonamide

Cat. No.: B11933582
M. Wt: 438.6 g/mol
InChI Key: FKEFNETYRMRPCY-UHFFFAOYSA-N
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Description

N-(4-(Diethylamino)benzyl)-4-methoxy-N-(p-tolyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. This compound features a unique structure with a diethylamino group, a methoxy group, and a p-tolyl group attached to a benzenesulfonamide core, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(Diethylamino)benzyl)-4-methoxy-N-(p-tolyl)benzenesulfonamide typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxybenzenesulfonyl chloride with N-(4-(diethylamino)benzyl)-p-toluidine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-(4-(Diethylamino)benzyl)-4-methoxy-N-(p-tolyl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Sodium hydride, alkyl halides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Mechanism of Action

The mechanism of action of N-(4-(Diethylamino)benzyl)-4-methoxy-N-(p-tolyl)benzenesulfonamide involves its interaction with specific molecular targets. In antibacterial applications, it inhibits the synthesis of folic acid in bacteria by binding to the enzyme dihydropteroate synthase. This inhibition prevents the bacteria from synthesizing essential nucleotides, leading to their death . The compound’s unique structure allows it to effectively penetrate bacterial cell walls and exert its effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-(Diethylamino)benzyl)-4-methoxy-N-(p-tolyl)benzenesulfonamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity

Properties

Molecular Formula

C25H30N2O3S

Molecular Weight

438.6 g/mol

IUPAC Name

N-[[4-(diethylamino)phenyl]methyl]-4-methoxy-N-(4-methylphenyl)benzenesulfonamide

InChI

InChI=1S/C25H30N2O3S/c1-5-26(6-2)22-13-9-21(10-14-22)19-27(23-11-7-20(3)8-12-23)31(28,29)25-17-15-24(30-4)16-18-25/h7-18H,5-6,19H2,1-4H3

InChI Key

FKEFNETYRMRPCY-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)CN(C2=CC=C(C=C2)C)S(=O)(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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